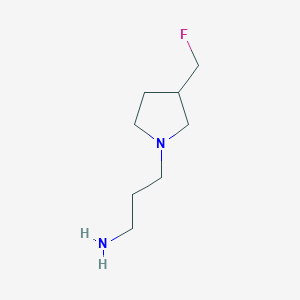

3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine

Description

Properties

IUPAC Name |

3-[3-(fluoromethyl)pyrrolidin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17FN2/c9-6-8-2-5-11(7-8)4-1-3-10/h8H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLIYSUWZAONNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Methods

Fluoromethylation of Pyrrolidine Derivatives

One common method to prepare fluoromethyl-substituted pyrrolidines is the fluoromethylation of a pyrrolidine intermediate bearing a suitable leaving group (e.g., hydroxymethyl or bromomethyl) at the 3-position. This can be achieved by:

- Reacting 3-(hydroxymethyl)pyrrolidine derivatives with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to replace the hydroxyl group with fluorine.

- Alternatively, nucleophilic substitution of 3-(bromomethyl)pyrrolidine with fluoride sources (e.g., KF, CsF) under phase transfer catalysis conditions.

Construction of Pyrrolidine Ring with Fluoromethyl Substitution

A multi-step synthesis may involve:

- Starting from a suitable amino acid or amino alcohol precursor.

- Cyclization to form the pyrrolidine ring.

- Introduction of the fluoromethyl group either before or after ring closure, depending on the stability of intermediates.

Installation of the Propan-1-amine Side Chain

The propan-1-amine moiety linked to the nitrogen of the pyrrolidine ring can be introduced by:

- Alkylation of the pyrrolidine nitrogen with 3-bromopropylamine or its protected derivatives.

- Reductive amination of the pyrrolidine nitrogen with 3-aminopropanal or related aldehydes.

Representative Synthetic Route Example (Adapted from Related Fluorinated Pyrrolidine Syntheses)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of amino alcohol precursor | Pyrrolidine intermediate |

| 2 | Hydroxymethylation at C-3 | Formaldehyde addition or hydroxymethylation | 3-(Hydroxymethyl)pyrrolidine derivative |

| 3 | Fluorination of hydroxymethyl | DAST or Deoxo-Flu, low temperature | 3-(Fluoromethyl)pyrrolidine |

| 4 | N-alkylation with 3-bromopropylamine | Base (e.g., K2CO3), solvent (DMF or MeCN) | 3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine |

Research Findings and Optimization

- The fluorination step requires careful temperature control (typically 0 to -20 °C) to avoid side reactions and decomposition of sensitive intermediates.

- Use of mild fluorinating agents like DAST provides better selectivity and yields compared to harsher reagents.

- Protecting groups on amine functionalities during fluorination can improve product stability and purity.

- Alkylation of the pyrrolidine nitrogen is best performed with a slight excess of alkylating agent under anhydrous conditions to maximize yield and minimize side products.

- Purification is typically achieved by silica gel chromatography or preparative HPLC to isolate the target compound with high purity.

Comparative Data Table of Related Fluorinated Pyrrolidine Compounds Preparation

Notes on Analytical and Purification Techniques

- The final compound is characterized by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy to confirm fluorine incorporation and molecular structure.

- High-performance liquid chromatography (HPLC) is used for purity assessment.

- Fluorine NMR (¹⁹F NMR) provides detailed information on the fluoromethyl environment.

Chemical Reactions Analysis

Types of Reactions: 3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amine group to an amide or nitrile.

Reduction: Reduction reactions can reduce any functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Amides, nitriles, and other oxidized derivatives.

Reduction: Reduced amines and alcohols.

Substitution: Substituted pyrrolidinyl and propylamine derivatives.

Scientific Research Applications

3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.

Biology: The compound is used in biological studies to investigate its interaction with various biomolecules.

Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The fluoromethyl group enhances the compound's binding affinity to specific receptors, leading to biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Non-Fluorinated Pyrrolidine Derivatives

- 3-(Pyrrolidin-1-yl)propan-1-amine (e.g., compound 17 in ): Structural Difference: Lacks the 3-fluoromethyl substitution on the pyrrolidine ring. Synthesis: Prepared via coupling reactions using DIPEA and HATU, yielding sulfonamide or carboxamide derivatives . Properties: Non-fluorinated analogs typically exhibit lower lipophilicity (logP) and reduced metabolic stability due to the absence of fluorine’s electron-withdrawing effects. Biological Relevance: Used in SMYD2 inhibitors (e.g., LLY-507) and antimalarial agents (e.g., compound 69 in ), suggesting broad pharmacological utility .

Fluorinated Aromatic Amines

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine ():

- Structural Difference : Fluorine is attached to an aromatic ring rather than an aliphatic pyrrolidine.

- Properties : Aromatic fluorine enhances π-π stacking and hydrogen bonding in kinase inhibitors. The molecular weight (311.357 g/mol) and polar surface area differ significantly from the target compound .

- Applications : Likely used in targeted therapies due to its imidazole-pyrimidine scaffold.

- N-(3-[18F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine (): Structural Difference: Contains a radiolabeled 18F atom on a benzyl group. Applications: Superior brain clearance in Aβ plaque imaging compared to non-fluorinated analogs, highlighting fluorine’s role in optimizing pharmacokinetics .

Morpholine and Piperidine Analogs

- N,N-dimethyl-3-(4-(4-morpholinopiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-2-yl)propan-1-amine (compound 70, ): Structural Difference: Replaces pyrrolidine with morpholine-piperidine hybrid. Biological Activity: Demonstrated efficacy in antimalarial screens, suggesting that bulkier substituents improve target engagement but may reduce CNS penetration .

CXCR4 Inhibitors with Tetramine Scaffolds

- N-(4-(2-(3-Morpholinopropylamino)ethyl)benzyl)-3-(pyrrolidin-1-yl)propan-1-amine (compound 8{4,1}, ): Structural Difference: Incorporates morpholine and benzyl groups. Activity: Shows HIV-1 inhibition via CXCR4 antagonism, indicating that tertiary amine spacing and substituent polarity are critical for receptor interaction .

Physicochemical and Pharmacokinetic Considerations

Biological Activity

3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine is a synthetic compound belonging to the class of pyrrolidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 174.22 g/mol. The presence of the fluoromethyl group enhances its lipophilicity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity

Research indicates that pyrrolidine derivatives, including this compound, exhibit various biological activities:

- Antidepressant Effects : Compounds with similar structures have been shown to influence serotonin reuptake, suggesting potential antidepressant properties.

- Anticancer Activity : Some studies indicate that pyrrolidine derivatives can inhibit the proliferation of cancer cell lines, although specific data on this compound is limited.

- Neuroprotective Properties : The fluorinated compounds often demonstrate neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, structural modifications such as the addition of the fluoromethyl group are known to enhance binding affinity to various receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antiproliferative Studies : A study evaluated the antiproliferative activity of related pyrrolidine derivatives against breast and colon cancer cell lines, finding significant inhibition rates (IC50 values ranging from 10 to 30 µM) .

- Neurotransmitter Reuptake Inhibition : Research has shown that fluorinated pyrrolidine derivatives can significantly inhibit serotonin reuptake, with some compounds demonstrating IC50 values as low as 21 nM .

- In Vitro Toxicity Assessments : Toxicity assays have indicated that certain derivatives do not exhibit hepatotoxicity or neurotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one | Contains a similar pyrrolidine core | Exhibits neuroprotective activity |

| 4-Trifluoromethylpyrrolidine | Contains trifluoromethyl substituent | Different receptor binding profile |

| Ethyl 2-Alkyl(aryl)aminomethylidene | Related to pyrrolidine derivatives | Explored for diverse therapeutic applications |

Q & A

Basic: What are the optimal synthetic routes for 3-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-amine, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthesis optimization typically involves evaluating catalysts, solvents, and temperature regimes. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts (used in analogous pyrrolidine derivatives) enhance reaction efficiency by stabilizing intermediates via Lewis acid-base interactions . Systematic optimization includes:

- Catalyst screening : Test transition metal catalysts (e.g., CuBr, as in ) for amination steps.

- Solvent effects : Polar aprotic solvents like DMSO improve solubility of intermediates .

- Temperature gradients : Lower temperatures (e.g., 35°C) reduce side reactions but may require extended reaction times (e.g., 48 hours) .

- Workup protocols : Acid-base extraction (e.g., HCl washes) and chromatography (e.g., ethyl acetate/hexane gradients) enhance purity .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting in pyrrolidine protons) and amine proton environments (δ ~1.5–2.5 ppm) .

- HRMS (ESI) : Confirm molecular weight (e.g., m/z 215 [M+H]⁺ for analogous amines) .

- FTIR : Detect N-H stretches (~3298 cm⁻¹) and fluoromethyl C-F vibrations (~1100 cm⁻¹) .

- Melting point analysis : Compare observed ranges (e.g., 104–107°C) with literature to assess crystallinity .

Advanced: How can computational modeling predict the reactivity of the fluoromethyl group in nucleophilic or electrophilic reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations guide predictions:

- Electrostatic potential maps : Identify electron-deficient regions (e.g., fluoromethyl carbon) prone to nucleophilic attack .

- Transition state analysis : Model activation energies for fluoromethyl substitution reactions (e.g., SN2 mechanisms).

- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments .

- Validate predictions experimentally via kinetic studies (e.g., reaction rate comparisons under varying conditions).

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Methodological Answer:

Contradictions often arise from dynamic effects or impurities:

- Variable Temperature (VT) NMR : Detect conformational exchange (e.g., pyrrolidine ring puckering) causing peak splitting .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry .

- Spiking experiments : Add authentic samples to confirm/eliminate impurity signals .

- DFT-based NMR prediction : Compare experimental shifts with computed values (e.g., using Gaussian) .

Basic: What safety protocols are critical when handling this amine derivative?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (acute toxicity: Category 4) .

- Ventilation : Use fume hoods to avoid inhalation (respiratory irritant) .

- Spill management : Neutralize with dilute acetic acid; avoid combustible materials (flash point >110°C) .

- First aid : Immediate rinsing (15 min) for skin/eye exposure; seek medical attention for ingestion .

Advanced: How does the fluoromethyl group influence the compound’s stability under varying pH and temperature?

Methodological Answer:

- pH stability studies : Conduct accelerated degradation tests (e.g., 0.1M HCl/NaOH at 40°C). Fluoromethyl groups may hydrolyze to hydroxymethyl derivatives under acidic conditions .

- Thermogravimetric analysis (TGA) : Quantify decomposition thresholds (e.g., >150°C for pyrrolidine derivatives) .

- Light exposure tests : Monitor for photodegradation via HPLC-UV (fluorophores may degrade faster) .

Advanced: What analytical methods validate batch-to-batch consistency in academic synthesis?

Methodological Answer:

- HPLC-DAD/MS : Quantify impurities (e.g., residual catalysts or byproducts) with <0.1% thresholds .

- Chiral chromatography : Ensure enantiomeric purity if asymmetric synthesis is used (e.g., CSP columns) .

- Elemental analysis : Confirm C/H/N/F ratios within ±0.4% of theoretical values .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

- Pharmacophore development : The pyrrolidine-fluoromethyl motif is a scaffold for CNS-targeting agents (e.g., dopamine receptor modulators) .

- SAR studies : Modify the propanamine chain to optimize binding affinity (e.g., via alkylation or acylation) .

- In vitro assays : Test metabolic stability (e.g., liver microsomes) and CYP450 inhibition .

Advanced: How can isotopic labeling (e.g., ¹⁹F or ¹³C) aid in metabolic or mechanistic studies?

Methodological Answer:

- ¹⁹F NMR tracking : Monitor real-time metabolism in cell lysates (fluorine’s high sensitivity and negligible background) .

- ¹³C-labeled synthesis : Use [¹³C]-methyl iodide to label the fluoromethyl group for mass spectrometry-based metabolite profiling .

- PET imaging : Develop ¹⁸F-labeled analogs for in vivo biodistribution studies .

Advanced: What statistical designs are optimal for optimizing reaction yields in multi-step syntheses?

Methodological Answer:

- Factorial designs : Screen variables (e.g., catalyst loading, solvent ratio) using Plackett-Burman or Box-Behnken models .

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., temperature vs. yield) .

- DoE software : Tools like Minitab or JMP automate parameter optimization and interaction analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.